![molecular formula C8H8BrNO3S B1349789 3-[(2-溴乙酰)氨基]噻吩-2-羧酸甲酯 CAS No. 227958-47-6](/img/structure/B1349789.png)

3-[(2-溴乙酰)氨基]噻吩-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” is a chemical compound1. It is used in the synthesis of various compounds23.

Synthesis Analysis

The synthesis of “Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” involves reactions with hydrazonoyl chlorides in the presence of triethylamine34. It is also mentioned that it can be synthesized from Methyl thioglycolate and 2-Chloroacrylonitrile5.

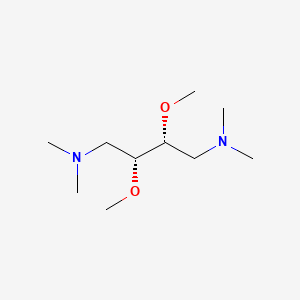

Molecular Structure Analysis

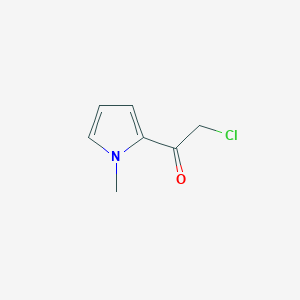

The molecular formula of “Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” is C8H8BrNO3S1. The InChI code is 1S/C8H8BrNO3S/c1-13-8(12)7-5(2-3-14-7)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11)1.

Chemical Reactions Analysis

“Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones34.

Physical And Chemical Properties Analysis

The molecular weight of “Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” is 278.131. More detailed physical and chemical properties are not provided in the search results.科学研究应用

晶体结构研究:

- 对2-氨基-4,5,6,7-四氢-1-苯并噻吩-3-羧酸甲酯的晶体结构进行了分析,揭示了一个由2-氨基和3-甲酯取代的噻吩环。晶体结构由分子内和分子间的N-H···O氢键稳定(Vasu等人,2004).

化学反应和合成:

- 发现3-氨基-2-噻吩羧酸甲酯与原酯反应生成N-(2-甲氧羰基噻吩基)亚胺,在伯胺、肼和相关化合物处理后生成[3,2-d]4(3H)噻吩并嘧啶酮。该反应对于阐明环化机理和酯基和亚胺基的活性具有重要意义(B. Hajjem等人,2010).

- 在一项涉及3-溴乙酰基薁-1-羧酸甲酯的研究中,与2-氨基吡啶的反应导致合成带有咪唑稠合氮杂环的化合物。这项研究对于开发新的富氮杂环化合物至关重要(K. Imafuku等人,2003).

遗传毒性和致癌潜力:

- 使用体外和计算机模拟方法评估了3-氨基-4-甲硫代噻吩-2-羧酸甲酯(局部麻醉剂阿替卡因的前体)的遗传毒性和致癌潜力。根据欧洲REACH法规,对该化合物以及相关的噻吩衍生物进行了潜在毒性效应的研究(Alban Lepailleur等人,2014).

药理应用:

- 对5-氨基-3-甲基苯并[b]噻吩-2-羧酸乙酯及其衍生物的药理特性进行了研究。研究重点是合成各种取代衍生物并评估其潜在应用(N. Chapman等人,1971).

合成方法和应用:

- 开发了一种新的合成方法,用于全取代的5-氨基噻吩-2-羧酸烷基酯,突出了这些化合物在化学各个领域的通用性和潜在应用(N. Nedolya等人,2017).

安全和危害

未来方向

The search results do not provide specific future directions for “Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate”. However, thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds5. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects5.

属性

IUPAC Name |

methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-13-8(12)7-5(2-3-14-7)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZGLXSVAJXQTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371626 |

Source

|

| Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate | |

CAS RN |

227958-47-6 |

Source

|

| Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)